molecular formula C25H33N5O3 B11148648 N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148648
M. Wt: 451.6 g/mol
InChI Key: LSDBLTCUSBTEDF-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular architecture allows it to participate in diverse chemical reactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the cyclohexyl, imino, and other functional groups. Key steps include cyclization reactions, imine formation, and esterification. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • N-cyclohexyl-1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and potential applications compared to simpler analogs. Its specific molecular configuration may also confer unique biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H33N5O3/c1-16(2)33-13-7-12-29-22(26)19(24(31)27-18-8-5-4-6-9-18)14-20-23(29)28-21-11-10-17(3)15-30(21)25(20)32/h10-11,14-16,18,26H,4-9,12-13H2,1-3H3,(H,27,31)

InChI Key

LSDBLTCUSBTEDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC4CCCCC4)C=C1

Origin of Product

United States

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